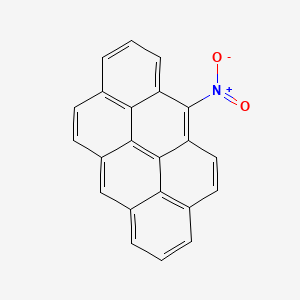

6-Nitroanthanthrene

Description

6-Nitroanthanthrene (CAS RN: 111438-94-9) is a nitro-substituted polycyclic aromatic hydrocarbon (PAH) derived from anthanthrene (C${22}$H${12}$, MW 276.33) . Its molecular formula is C${22}$H${11}$NO$2$, with a molecular weight of 321.34, reflecting the addition of a nitro (-NO$2$) group to the anthanthrene backbone . This compound is primarily utilized as a reference standard in environmental analysis, particularly for detecting nitro-PAH pollutants in air, soil, and water . Commercial suppliers like Shanghai Anpel and Chiron offer 6-Nitroanthanthrene in neat (solid) and solution forms (e.g., 100 µg/mL in toluene), with typical applications in high-performance liquid chromatography (HPLC) and mass spectrometry .

Propriétés

IUPAC Name |

12-nitrohexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H11NO2/c24-23(25)22-16-6-2-4-13-7-8-15-11-14-5-1-3-12-9-10-17(22)21(18(12)14)20(15)19(13)16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXMIKDMSINWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C4C=CC5=C6C4=C3C(=C(C6=CC=C5)[N+](=O)[O-])C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroanthanthrene typically involves the nitration of anthanthrene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the anthanthrene molecule.

Industrial Production Methods: Industrial production of 6-Nitroanthanthrene follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is carefully monitored to prevent over-nitration and to ensure the safety of the process.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Nitroanthanthrene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid.

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed:

Reduction: 6-Aminoanthranthrene.

Oxidation: Various oxidized derivatives depending on the conditions.

Substitution: Substituted anthanthrene derivatives with different functional groups replacing the nitro group.

Applications De Recherche Scientifique

6-Nitroanthanthrene has several applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Studied for its potential biological activities, including its interactions with biological macromolecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.

Mécanisme D'action

The mechanism of action of 6-Nitroanthanthrene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, including the modulation of enzyme activities and the generation of reactive oxygen species. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key properties of 6-Nitroanthanthrene and analogous compounds:

Structural and Functional Differences

- Anthanthrene vs. 6-Nitroanthanthrene : The nitro group increases molecular weight by ~45 Da and introduces strong electron-withdrawing effects, altering UV-Vis absorption and chromatographic retention times compared to the parent compound .

- 6-Nitroanthanthrene vs. 6-Methylanthanthrene: The nitro substituent enhances polarity and reduces lipophilicity relative to the methyl group, affecting solubility in organic solvents like toluene .

- Nitro vs. Non-Nitro PAHs: Nitro-PAHs (e.g., 6-Nitroanthanthrene, 9-Nitroanthracene) are often environmental pollutants formed via incomplete combustion, whereas methylated PAHs (e.g., 6-Methylbenz[a]anthracene) are studied for their carcinogenic properties .

Analytical Considerations

- Detection Sensitivity : Nitro groups in 6-Nitroanthanthrene and 9-Nitroanthracene enhance detection via mass spectrometry (e.g., electron-capture negative ionization) due to their high electron affinity .

- Chromatographic Behavior : 6-Nitroanthanthrene exhibits longer retention times in reverse-phase HPLC compared to methylated analogs, attributed to its polarity .

Activité Biologique

6-Nitroanthanthrene, a nitro-substituted polycyclic aromatic hydrocarbon (PAH), has garnered attention in scientific research due to its notable biological activities. This article explores the compound's interactions with biological systems, highlighting its potential implications in toxicology and environmental science.

Chemical Structure and Properties

6-Nitroanthanthrene is characterized by its unique structure, which consists of an anthracene backbone with a nitro group at the sixth position. This structural modification can significantly influence its reactivity and biological interactions.

- Chemical Formula: C14H9N1O2

- Molecular Weight: 223.23 g/mol

- CAS Number: 111438-94-9

Biological Activity Overview

The biological activity of 6-nitroanthanthrene has been investigated primarily in the context of its mutagenic and carcinogenic potential. The following key areas highlight its biological interactions:

- Mutagenicity : Studies indicate that 6-nitroanthanthrene exhibits mutagenic properties, particularly in bacterial assays. It has been shown to induce mutations in Salmonella typhimurium, a standard model for assessing mutagenicity, suggesting that it may act as a genotoxic agent.

- Carcinogenic Potential : The compound's ability to form DNA adducts raises concerns regarding its carcinogenic potential. Research has demonstrated that nitro-PAHs can undergo metabolic activation, leading to the formation of reactive intermediates that bind to DNA, potentially initiating carcinogenesis .

- Interactions with Biological Macromolecules : 6-Nitroanthanthrene interacts with proteins and nucleic acids, which can disrupt normal cellular functions. These interactions are crucial for understanding the compound's mechanism of action and its effects on cellular integrity.

Case Study 1: Mutagenicity Assessment

A study conducted by the California Air Resources Board assessed the mutagenic effects of various nitro-PAHs, including 6-nitroanthanthrene. The findings revealed that this compound significantly increased mutation rates in S. typhimurium strains TA98 and TA100, indicating a strong mutagenic response .

Case Study 2: Environmental Impact

Research on the environmental fate of 6-nitroanthanthrene has highlighted its persistence in soil and aquatic systems. A study measuring the degradation rates of PAHs found that nitro-substituted variants like 6-nitroanthanthrene exhibited slower degradation compared to their non-nitro counterparts, raising concerns about their accumulation in ecosystems .

Data Table: Summary of Biological Activities

The proposed mechanism of action for 6-nitroanthanthrene involves metabolic activation through cytochrome P450 enzymes, resulting in the formation of reactive metabolites. These metabolites can interact with cellular macromolecules, leading to oxidative stress and subsequent cellular damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.